molecular formula C12H16BrNO3 B1212348 N-(Bromoacetyl)homoveratrylamine CAS No. 56997-75-2

N-(Bromoacetyl)homoveratrylamine

Cat. No. B1212348
CAS RN: 56997-75-2
M. Wt: 302.16 g/mol
InChI Key: GNVSTHJMUUQULG-UHFFFAOYSA-N
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Description

“N-(Bromoacetyl)homoveratrylamine” is a chemical compound . It is used in the synthesis of peptides . The compound is also known as “N-(3,4-dimethoxyphenethyl)-α-bromoacetamide” and has a molecular formula of C12H16BrNO3 .


Synthesis Analysis

The synthesis of bromoacetyl-derivatized peptides, such as N-(Bromoacetyl)homoveratrylamine, involves modern peptide synthesis techniques . For instance, synthesizing BBAL involves coupling N-(bromoacetyl)-β-alanine to N α-BOC-L-lysine . This is performed by using the succinimidyl ester of the bromoacetic acid β-alanine to react with the free amine in the epsilon position of the N α-BOC-L-lysine .


Molecular Structure Analysis

The molecular structure of N-(Bromoacetyl)homoveratrylamine is confirmed using IR and NMR spectra and an x-ray crystal structure analysis . The molecular weight of the compound is 302.16 .


Chemical Reactions Analysis

The chemical reactions involving N-(Bromoacetyl)homoveratrylamine are important in peptide synthesis . The compound is used to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide .

Future Directions

The use of bromoacetyl-derivatized peptides, such as N-(Bromoacetyl)homoveratrylamine, in peptide synthesis is a promising area of research . The ability to modify the conformations and configurations of a linear peptide by cyclizing, polymerizing, or conjugating the peptide opens up new possibilities for enhancing or decreasing an activity found in a native protein .

properties

IUPAC Name

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSTHJMUUQULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205601
Record name N-(Bromoacetyl)homoveratrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56997-75-2
Record name N-(Bromoacetyl)homoveratrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056997752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Bromoacetyl)homoveratrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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